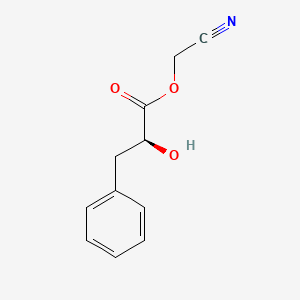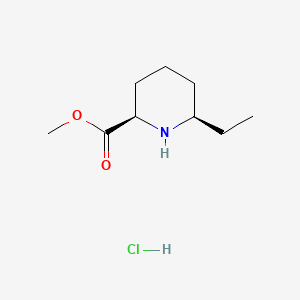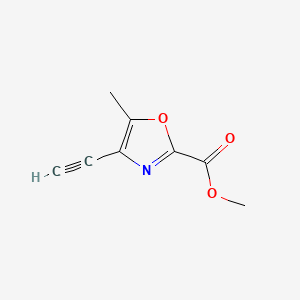
cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate, also known as 2-cyano-3-phenylpropanoic acid ester, is a synthetic compound of the organic family. It is a colorless, crystalline solid that is soluble in alcohol, ether, and other organic solvents. This compound has been used in several scientific research applications, including the synthesis of other compounds, and the study of the mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as cyanomethyl (2S)-2-hydroxy-3-phenylpropanoateenylpropanoic acid ester derivatives, which can be used in the synthesis of pharmaceuticals. It has also been used in the study of the mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate is not fully understood. However, it is believed to act as a prodrug, meaning that it is converted into a biologically active compound in the body. It is thought to be converted into cyanomethyl (2S)-2-hydroxy-3-phenylpropanoateenylpropanoic acid, which is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). Inhibition of COX-2 can lead to the inhibition of inflammation, pain, and fever.
Biochemical and Physiological Effects
Cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate has been studied for its biochemical and physiological effects. Studies have shown that it can inhibit the enzyme cyclooxygenase-2 (COX-2), which can lead to the inhibition of inflammation, pain, and fever. It has also been shown to have anti-oxidant and anti-inflammatory effects, as well as to have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
Cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively stable and easy to synthesize. Additionally, it has been shown to have several biological effects, making it a useful compound for studying the mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. However, it is not very soluble in water, making it difficult to use in aqueous solutions.
Orientations Futures
Cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate has many potential future applications in scientific research. It could be used to synthesize other compounds, such as pharmaceuticals, or to study the mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Additionally, it could be used to explore new therapeutic targets for the treatment of inflammation, pain, and fever. Finally, it could be used to investigate its potential anti-oxidant and anti-inflammatory properties, as well as its potential neuroprotective effects.
Méthodes De Synthèse
Cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate can be synthesized using a variety of methods. The most common method is the esterification of cyanomethyl (2S)-2-hydroxy-3-phenylpropanoateenylpropanoic acid with an alcohol such as 1-propanol or 2-propanol. This reaction is catalyzed by a strong base such as sodium hydroxide or potassium hydroxide. Another method to synthesize this compound is by reacting cyanomethyl (2S)-2-hydroxy-3-phenylpropanoateenylpropanoic acid with an aldehyde such as acetaldehyde. This reaction is catalyzed by a Lewis acid such as boron trifluoride.
Propriétés
IUPAC Name |
cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c12-6-7-15-11(14)10(13)8-9-4-2-1-3-5-9/h1-5,10,13H,7-8H2/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJHSWJPVMZHNN-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OCC#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)OCC#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-5-[(1,2,2-trifluoroethenyl)oxy]pyridine](/img/structure/B6609798.png)
![rac-(1R,6R,7R)-2-methyl-3-oxo-2-azabicyclo[4.2.0]oct-4-ene-7-sulfonyl fluoride](/img/structure/B6609804.png)
![1-{5-[(difluoromethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methanamine dihydrochloride](/img/structure/B6609808.png)


![3-[(tert-butoxy)carbonyl]-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B6609846.png)

![1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine dihydrochloride](/img/structure/B6609856.png)

![1-[4-(5-chloro-2-methoxyphenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B6609873.png)
![rac-(1R,4S,5S)-4-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride](/img/structure/B6609875.png)
![(1S,5S)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B6609883.png)